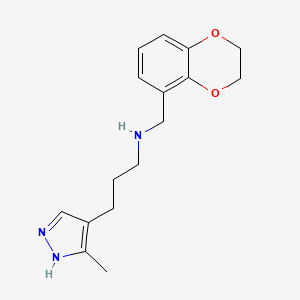![molecular formula C12H22N2O B7576672 N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide, also known as MPP, is a compound that has been studied for its potential use in scientific research. MPP is a synthetic compound that was first synthesized in the 1990s as part of a research program aimed at developing new compounds for use in the treatment of various medical conditions. The compound has since been studied for its potential use in a range of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is not fully understood, but it is thought to act as a potent inhibitor of the dopamine transporter. This inhibition leads to an increase in the levels of dopamine in the brain, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including increasing the levels of dopamine in the brain, inhibiting the activity of monoamine oxidase enzymes, and altering the function of various receptors. These effects can have a range of consequences, including changes in mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide in scientific research is that it is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the function of this transporter. However, one limitation of using N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is that it can have a range of effects on various physiological processes, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide. One area of research that has shown promise is the use of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide as a tool for studying the mechanisms of action of various psychiatric disorders, including schizophrenia and depression. Additionally, N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide may have potential applications in the development of new drugs for the treatment of these and other disorders. Further research is needed to fully understand the potential uses and limitations of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide in scientific research.
Méthodes De Synthèse
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step in the synthesis process involves the reaction of 2-bromo-1-phenyl-1-propene with 2-methyl-3-piperidinol to form the intermediate compound 2-methyl-3-(piperidin-1-yl)prop-2-en-1-ol. This intermediate is then reacted with acryloyl chloride to form the final product, N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been studied for its potential use in a range of scientific research applications. One area of research where N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has shown promise is in the study of the mechanisms of action of various biological processes. N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been used as a tool for studying the function of various receptors and enzymes, including the dopamine transporter and the monoamine oxidase enzymes.
Propriétés
IUPAC Name |
N-(2-methyl-3-piperidin-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-12(15)13-9-11(2)10-14-7-5-4-6-8-14/h3,11H,1,4-10H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCAVAPDEAQQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)CN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)
![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)

![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)

![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)


![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)
